molecular formula C16H13N3O2S B479503 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 379725-33-4

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B479503
M. Wt: 311.4g/mol
InChI Key: OEPIZVRBKFHAIP-UHFFFAOYSA-N
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Description

This compound is a triazole derivative with a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities . The 2,3-dihydro-1,4-benzodioxin moiety is a type of ether that is often found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin moiety could potentially be formed through a cyclization reaction involving a catechol derivative .


Molecular Structure Analysis

The molecular structure of this compound would include a triazole ring attached to a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a triazole derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions. The 2,3-dihydro-1,4-benzodioxin moiety might also undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring might contribute to its potential biological activity. The 2,3-dihydro-1,4-benzodioxin moiety might influence its solubility and stability .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Summary of the Application: Compounds that combine sulfonamide and benzodioxane fragments have been fabricated and tested for their antibacterial potential .
  • Methods of Application or Experimental Procedures: The structures of these sulfonamide derivatives were determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . Their antibacterial potential was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis .
  • Results or Outcomes: The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Application 2: Therapeutic Agents for Alzheimer’s Disease

  • Summary of the Application: Compounds that combine 1,4-Benzodioxin and sulfonamide fragments have been synthesized as potential therapeutic agents for Alzheimer’s disease .
  • Methods of Application or Experimental Procedures: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting compound was further treated with different alkyl/aralkyl halides using N, N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .
  • Results or Outcomes: The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPIZVRBKFHAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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